molecular formula C23H19ClN4O B11038936 4-Amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11038936
M. Wt: 402.9 g/mol
InChI Key: WCQKGESQBOLFKU-UHFFFAOYSA-N
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Description

4-Amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a pyrazole ring, followed by the introduction of the quinoline moiety through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of automated reactors and stringent quality control measures to maintain consistency. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the amino and chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

4-Amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could interfere with DNA replication in cancer cells or disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(4-chlorophenyl)-1H-pyrazolo[3,4-B]quinolin-5-one
  • 7-(2-Methylphenyl)-1H-pyrazolo[3,4-B]quinolin-5-one

Uniqueness

4-Amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups in the phenyl rings enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C23H19ClN4O

Molecular Weight

402.9 g/mol

IUPAC Name

4-amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C23H19ClN4O/c1-13-4-2-3-5-17(13)14-10-19-21(20(29)11-14)22(25)18-12-26-28(23(18)27-19)16-8-6-15(24)7-9-16/h2-9,12,14H,10-11H2,1H3,(H2,25,27)

InChI Key

WCQKGESQBOLFKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=C(C(=O)C2)C(=C4C=NN(C4=N3)C5=CC=C(C=C5)Cl)N

Origin of Product

United States

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